Epimethandienone
Description
Historical Context and Evolution of Research on Epimethandienone and Related Androstanes
The scientific investigation into androstanes and their derivatives, including anabolic steroids, has a considerable history. Research into androgens, such as testosterone (B1683101), began in the 1930s, leading to the rapid development of numerous synthetic derivatives thereafter nih.gov. These synthetic anabolic-androgenic steroids (AAS) gained significant traction from the 1950s through the 1970s, particularly within elite athletics and bodybuilding communities nih.gov. Methandienone, a prominent anabolic steroid, was introduced to the market in the 1960s drugbank.com. This compound, as an epimeric form of Methandienone, likely emerged within this research landscape, often studied in conjunction with its parent compound and its metabolites. The focus on such compounds intensified with the growing awareness of their use in sports and the subsequent need for detection and characterization methods.
Academic Significance of this compound in Steroid Chemistry and Metabolism Studies
This compound holds academic significance due to its specific chemical structure and its role in understanding steroid metabolism. Its chemical formula is C₂₀H₂₈O₂, with a molecular weight of approximately 300.44 g/mol ontosight.ailgcstandards.comindustry.gov.aucymitquimica.com. The compound's identity and purity are rigorously established using a suite of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) industry.gov.au.
Research into this compound is crucial for elucidating the metabolic pathways of anabolic steroids, particularly Methandienone nih.govbiomedres.usdshs-koeln.de. It serves as a reference compound in studies aimed at identifying and quantifying metabolites in biological samples, which is vital for doping analysis nih.govbiomedres.usdshs-koeln.deresearchgate.netnuph.edu.uaresearchgate.net. Furthermore, challenges in its precise analytical differentiation from other steroid isomers and epimers highlight areas of ongoing research in advanced analytical methodologies, such as Ion Mobility Spectrometry (IMS) dshs-koeln.denih.gov. The synthesis of this compound and its related compounds is also an active area, primarily for generating certified reference materials necessary for accurate doping control industry.gov.auresearchgate.net.
Epimeric Relationship with Methandienone (Methandrostenolone) in Research Context
This compound is classified as an epimer of Methandienone (Methandrostenolone) wikidata.org. Epimers are stereoisomers that differ in configuration at only one stereogenic center wikipedia.org. In the case of this compound and Methandienone, this stereochemical difference is located at the C17 position of the steroid nucleus ontosight.ai. While Methandienone is characterized by a 17α-methyl group and a 17β-hydroxyl group inchem.orgwikipedia.org, this compound possesses a distinct stereochemical arrangement at this carbon atom, often described as having an alpha configuration at the 17th carbon for both the methyl and hydroxyl groups, differentiating it from Methandienone ontosight.ai. This subtle but significant difference in spatial orientation impacts their physical and chemical properties, making their accurate differentiation a key aspect of analytical research.
Overview of Current Academic Research Focus Areas
Current academic research concerning this compound is predominantly focused on analytical chemistry and metabolism studies related to anabolic-androgenic steroids. Key areas of investigation include:
Metabolite Identification and Characterization: Identifying and characterizing the various metabolites of Methandienone in biological matrices, with this compound being one such compound of interest nih.govbiomedres.usdshs-koeln.deresearchgate.netnuph.edu.uaresearchgate.net.
Analytical Method Development: Developing and refining sensitive and specific analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this compound and related steroids nih.govbiomedres.usnuph.edu.uadshs-koeln.de. This includes exploring new technologies like Ion Mobility Spectrometry (IMS) for improved isomer and epimer separation nih.gov.
Reference Standard Synthesis and Certification: The synthesis and rigorous characterization of this compound as a certified reference material are essential for ensuring the accuracy and comparability of doping control analyses worldwide industry.gov.auresearchgate.net.
Stereochemical Analysis: Investigating the stereochemical differences between this compound and Methandienone, and developing methods to reliably distinguish them nih.gov.
Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-MPRNQXESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C)O)CCC4=CC(=O)C=C[C@]34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187168 | |
| Record name | Epimethandienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33526-40-8 | |
| Record name | Epimethandienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimethandienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies of Epimethandienone and Its Stereoisomers
Total Synthesis Approaches to Epimethandienone Analogs
Total synthesis provides a route to construct complex steroid molecules from simple starting materials, offering control over stereochemistry and the introduction of specific functional groups. While direct total synthesis routes specifically for "this compound" are not extensively documented in the literature, general strategies for synthesizing androstadienones and their analogs can be applied. These approaches typically involve building the steroidal skeleton through a series of cyclization and functionalization steps. For instance, total synthesis of related steroidal structures often employs Diels-Alder reactions or Robinson annulation sequences to construct the fused ring system, followed by functional group interconversions and stereoselective reductions or oxidations to achieve the desired stereochemistry and unsaturation patterns characteristic of methandienone analogs. Analogs with modified stereochemistry, such as at the C-17 position, would require careful planning of chiral induction during the synthesis of the D-ring or subsequent epimerization steps.
Semisynthetic Routes and Precursor Utilization in this compound-Related Compound Production
Semisynthesis leverages naturally occurring or readily available steroidal compounds as starting materials, modifying them through chemical reactions to produce target molecules. This approach is often more practical and cost-effective than total synthesis for complex molecules like steroids. For methandienone and its potential epimers, common precursors could include testosterone (B1683101) or other androstane (B1237026) derivatives. Semisynthetic routes might involve introducing the 17α-methyl group and creating the Δ¹,⁴-dien-3-one system. For example, microbial transformations or chemical oxidation followed by methylation and dehydrogenation steps are typical strategies. Research has identified metabolites of methandienone and related steroids that involve structural rearrangements and stereochemical changes, indicating that precursor modification is a key area of study researchgate.netresearchgate.netoup.com. The utilization of precursors like methyltestosterone (B1676486) or other 17α-methylated steroids could be a basis for developing routes to epimers of methandienone.
Stereoselective Synthesis of this compound and its Epimers
Achieving specific stereochemistry is paramount in steroid chemistry. Stereoselective synthesis aims to produce a particular stereoisomer with high purity. For epimers of methandienone, this would involve controlling the configuration at chiral centers, particularly C-17 if "this compound" refers to the 17α-hydroxy epimer. Stereoselective synthesis of 17-epimers of anabolic steroids has been investigated, often through controlled epimerization reactions or by employing chiral auxiliaries and catalysts during synthesis nih.gov. For instance, the inversion of a 17β-hydroxyl group to a 17α-hydroxyl group might be achieved through oxidation to a ketone followed by stereoselective reduction, or via nucleophilic substitution reactions under specific conditions. The synthesis of diastereomeric substances related to methandienone metabolites has been reported, highlighting the importance of controlling stereocenters during synthesis researchgate.net.
Chemical Modification and Derivatization for Research Applications
Chemical modification and derivatization are crucial for studying the properties, metabolism, and analytical detection of steroids. Derivatization can enhance detectability, improve chromatographic separation, and alter physicochemical properties for specific research purposes nih.govmdpi.comresearchgate.net. For methandienone and its epimers, derivatization strategies commonly employed in analytical chemistry include silylation (e.g., trimethylsilylation) to increase volatility and improve gas chromatography (GC) performance, or the formation of oximes or hydrazones from the ketone group at C-3 to enhance detectability in mass spectrometry (MS) or liquid chromatography (LC) researchgate.netresearchgate.net. These modifications are vital for identifying and quantifying these compounds and their metabolites in biological samples. Furthermore, targeted derivatization can be used to introduce reporter groups for spectroscopic studies or to create prodrugs with altered pharmacokinetic profiles.
Compound List:
this compound
Methandienone
Methandrostenolone
Dianabol
D-Bol
Testosterone
Methyltestosterone
Dehydrochloromethyltestosterone
Oral Turinabol
Boldenone
17α-methyl-17β-hydroxy-1,4-androstadien-3-one
17α-methyl-17α-hydroxy-1,4-androstadien-3-one
17α-methyl-δ¹-testosterone
17α-methylandrost-1,4-dien-17β-ol-3-one
δ¹-analogue of methyltestosterone
17α-methyl-18-nor-5β-androst-13-en-3α-ol
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol
17α-methyltestosterone
Mestanolone
Furazabol
Bolasterone
Methandriol
Oxymetholone
17-epi-MDO
MTS
17α-methyl-5β-androstane-3α,17α-diol
17β-methyl-5β-androstane-3α,17α-diol
3α,5β-tetrahydro-epi-methyltestosterone
6β-hydroxymethandienone (B1165182)
16β-hydroxymethandienone
6β,16-dihydroxymethandienone
17β-methyl-5β-androstane-3α,17α-diol
17α-methyl-5α-androstan-3β,16α,17β-triol
17α-methyl-5β-androstan-3β,16α,17β-triol
2-hydroxymethyl-17α-methyl-5α-androstan-3,17β-diol
2,17α-di(hydroxymethyl)-5α-androstan-3,17β-diol
Advanced Analytical Methodologies for the Detection and Characterization of Epimethandienone and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Epimethandienone and its metabolites from complex biological matrices, ensuring accurate detection and quantification. The choice of technique depends on the analyte's properties, such as volatility and polarity.
Gas Chromatography (GC) Applications for Volatile and Derivatized Analytes
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of anabolic androgenic steroids like this compound. mdpi.com Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net A common derivatization process involves creating trimethylsilyl (B98337) (TMS) ethers, which enhances the chromatographic properties of the analytes. researchgate.netmadbarn.com
The analysis of this compound and its metabolites often involves a meticulous sample preparation process, including extraction from a biological matrix (e.g., urine), purification, and derivatization. Following injection into the GC system, the derivatized compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net For instance, in one study, the peak corresponding to derivatized 17-epi-methandienone was observed at a specific retention time, allowing for its identification. The combination of retention time and the resulting mass spectrum provides a high degree of selectivity for confirmation.
Key metabolites of Methandienone that are often targeted in GC-MS analysis include 17-epi-methandienone and 6β-hydroxy-17-epi-methandienone. nih.gov The detection limits for these methods can be in the nanogram range, highlighting the sensitivity of GC-MS for these compounds.
Table 1: GC-MS Parameters for this compound Metabolite Analysis
| Parameter | Value/Description |
|---|---|
| Column Type | Capillary column (e.g., HP Ultra1) researchgate.net |
| Derivatization Agent | MSTFA/NH4I/ethanethiol |
| Ionization Mode | Electron Ionization (EI) researchgate.net |
| Monitored Metabolites | 17-epi-methandienone, 6β-hydroxy-17-epi-methandienone nih.govdshs-koeln.de |
| Detection Limit | ~10 ng for 17-epi-methandienone |
Multidimensional Chromatography Approaches
For highly complex samples, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC), provides enhanced separation power. gcms.czchemistry-matters.com This technique utilizes two columns with different stationary phases, offering a significantly higher peak capacity and resolution compared to one-dimensional GC. gcms.czchromatographyonline.com
In a GCxGC system, the effluent from the first column is trapped and then rapidly injected onto the second, shorter column. chemistry-matters.com This results in a two-dimensional chromatogram that can separate compounds that would otherwise co-elute in a single-column setup. gcms.cz GCxGC coupled with time-of-flight mass spectrometry (TOFMS) is particularly effective for the analysis of anabolic steroids in complex matrices like urine, as it can resolve target analytes from thousands of matrix components. gcms.cz This enhanced separation capability is crucial for detecting trace levels of this compound and its metabolites. gcms.cz
Mass Spectrometry (MS) Detection and Structural Elucidation
Mass spectrometry is an indispensable tool for the detection and structural elucidation of this compound and its metabolites. It provides information on the molecular weight and fragmentation pattern of the analytes, which is essential for their unambiguous identification.
Ionization Techniques (e.g., Electron Ionization, Chemical Ionization)
Electron Ionization (EI) is a widely used "hard" ionization technique in GC-MS. metwarebio.comwikipedia.org In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. creative-proteomics.comlibretexts.org This fragmentation pattern serves as a "fingerprint" for the compound, which can be compared to spectral libraries for identification. mdpi.com The standard electron energy used is 70 eV, which produces a stable and characteristic mass spectrum. creative-proteomics.com While EI is highly effective for structural elucidation due to the extensive fragmentation, it can sometimes lead to the absence of a molecular ion, making it difficult to determine the molecular weight of the compound. libretexts.org
Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and often preserves the molecular ion. nih.govdtic.mil In CI, a reagent gas is ionized, which in turn ionizes the analyte molecules through chemical reactions, such as proton transfer. dtic.mil This method can significantly increase the sensitivity of the analysis for certain compounds and is particularly useful for confirming the molecular weight of metabolites. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the selectivity and sensitivity of detection. researchgate.net In MS/MS, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process significantly reduces chemical noise and matrix interferences. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for quantification. nih.govwikipedia.org In MRM, specific precursor-to-product ion transitions for a target analyte are monitored. nih.gov This technique provides excellent selectivity, as it is unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte of interest. researchgate.net The use of MRM in LC-MS/MS and GC-MS/MS methods has been crucial for the detection of this compound and its metabolites at very low concentrations. researchgate.netnih.gov The selection of specific and abundant transitions is key to developing a robust and reliable MRM method. researchgate.net
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| Methandienone |
| 6β-hydroxy-17-epi-methandienone |
| 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Unknown Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound and its metabolic products. Its primary advantage lies in its ability to provide highly accurate mass measurements, which is instrumental in determining the elemental composition of unknown compounds. This capability is particularly valuable for identifying novel or unexpected metabolites that are not present in existing spectral libraries.
In the context of this compound analysis, HRMS, often coupled with gas chromatography (GC-Orbitrap-HRMS) or liquid chromatography (LC-HRMS), allows for the confident identification of metabolites by providing sub-ppm mass accuracy. researchgate.netresearchgate.net This level of precision helps to distinguish between isobaric interferences—different compounds with the same nominal mass but different elemental compositions—which is a common challenge in the analysis of complex biological samples. For instance, studies have utilized LC-HRMS to identify and characterize both phase I and phase II metabolites of methandienone, the parent compound of this compound, in various biological systems. nih.gov The high resolving power of instruments like the Orbitrap enables the separation of closely related signals, further enhancing the reliability of metabolite identification. researchgate.net
The process of identifying unknown metabolites using HRMS typically involves:
Data Acquisition: Full-scan HRMS data is acquired, capturing the accurate masses of all ions present in the sample.
Metabolite Profiling: The data is processed to identify potential metabolites by comparing the mass spectra of control and post-administration samples.
Formula Generation: The accurate mass measurements are used to generate possible elemental compositions for the unknown metabolites.
Structural Elucidation: Further fragmentation experiments (MS/MS) are often required to elucidate the structure of the identified metabolites. nih.govnih.gov
Fragmentation Pathways Analysis for Structural Confirmation
Once a potential metabolite has been detected by HRMS, its structure must be confirmed. Fragmentation pathways analysis, typically performed using tandem mass spectrometry (MS/MS), is a critical step in this process. By inducing fragmentation of the parent ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.govdshs-koeln.deresearchgate.net
The fragmentation patterns of this compound and its metabolites are influenced by their chemical structure. Common fragmentation pathways for steroidal compounds involve cleavages of the steroid nucleus and its side chains. For instance, the analysis of trimethylsilylated derivatives of this compound by GC-MS reveals characteristic fragment ions that can be used for identification. electronicsandbooks.com
Key aspects of fragmentation pathways analysis include:
Collision-Induced Dissociation (CID): This is the most common method for inducing fragmentation in tandem mass spectrometry. The precursor ion is isolated and then collided with an inert gas, causing it to break apart into product ions.
Interpretation of Product Ion Spectra: The resulting product ion spectrum is interpreted to deduce the structure of the original molecule. Specific fragment ions can be indicative of certain structural motifs. For example, the loss of a methyl group or a hydroxyl group can be readily identified.
Comparison with Reference Standards: Whenever possible, the fragmentation pattern of a suspected metabolite is compared with that of a synthesized reference standard to confirm its identity.
The combination of accurate mass measurements from HRMS and detailed structural information from fragmentation pathways analysis provides a robust framework for the unambiguous identification and characterization of this compound and its metabolites. nih.govresearchgate.net
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are the cornerstone of modern bioanalysis for this compound and its metabolites. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.govdshs-koeln.deresearchgate.netnih.govnih.govnih.govhubspotusercontent-na1.netyoutube.combiotage.comnih.govescholarship.org These methods offer the high selectivity and sensitivity required to detect and quantify trace levels of these compounds in complex biological matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been a widely used technique for the analysis of anabolic androgenic steroids (AAS). researchgate.netresearchgate.net It is particularly well-suited for volatile and thermally stable compounds. For the analysis of this compound, which is a steroid, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. electronicsandbooks.com Trimethylsilylation is a common derivatization procedure used for this purpose.
The GC separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. GC-MS/MS, a tandem MS technique, can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation transitions. dshs-koeln.denih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become increasingly popular for the analysis of AAS and their metabolites due to its ability to analyze a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization. nih.govnih.gov This is particularly advantageous for the analysis of conjugated metabolites, such as glucuronides and sulfates, which are often directly detectable by LC-MS.
In LC-MS, the separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for the analysis of polar and ionic compounds. Similar to GC-MS, LC-MS/MS can be employed for targeted analysis with high sensitivity and specificity. nih.govnih.gov
| Technique | Advantages | Disadvantages | Typical Application for this compound |
| GC-MS | High chromatographic resolution, well-established libraries. researchgate.netresearchgate.net | Requires derivatization for steroids, not suitable for thermally labile compounds. researchgate.net | Analysis of the parent compound and its phase I metabolites after derivatization. |
| LC-MS | Applicable to a wide range of compounds, no derivatization needed for many metabolites, suitable for conjugated metabolites. nih.govnih.gov | Can be subject to matrix effects, lower chromatographic resolution than GC for some compounds. nih.gov | Direct analysis of both phase I and phase II (conjugated) metabolites. |
Sample Preparation and Extraction Strategies for Complex Biological Matrices
The analysis of this compound and its metabolites in biological matrices such as urine and plasma presents a significant challenge due to the complexity of these samples. biotage.comnih.govyoutube.com Effective sample preparation is crucial to remove interfering substances, concentrate the analytes of interest, and ensure the reliability and accuracy of the analytical results. taylorfrancis.com The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method to be used.
Solid-phase extraction (SPE) is a widely used and versatile technique for the cleanup and concentration of analytes from liquid samples. nih.govthermofisher.comresearchgate.netlibretexts.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent, while the interfering substances are washed away. The analytes are then eluted with a small volume of a suitable solvent.
Different types of SPE cartridges are available with various stationary phases, such as reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for the selective extraction of different types of compounds. thermofisher.com For the extraction of this compound and its metabolites from biological fluids, reversed-phase SPE is commonly employed. nih.gov
The general steps in an SPE procedure are:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the cartridge.
Washing: Interfering compounds are removed with a wash solvent.
Elution: The analytes of interest are recovered with an elution solvent.
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govcolumbia.eduyoutube.comyoutube.com The choice of the organic solvent is critical and depends on the polarity of the analyte. For the extraction of steroids like this compound, solvents such as diethyl ether, ethyl acetate, or a mixture of solvents are often used. researchgate.net
LLE is a relatively simple and inexpensive technique. However, it can be time-consuming, require large volumes of organic solvents, and may be prone to the formation of emulsions. columbia.eduactapharmsci.com Salting-out assisted liquid-liquid extraction (SALLE) is a variation of LLE that uses a high concentration of salt to induce phase separation between a water-miscible organic solvent (like acetonitrile) and the aqueous sample, which can improve extraction efficiency for a wider range of compounds. nih.gov
In the body, many drugs and their metabolites, including steroids, are conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. researchgate.nethubspotusercontent-na1.netnih.govmdpi.com These conjugated metabolites are often not directly amenable to analysis by GC-MS without prior cleavage of the conjugate bond.
Enzymatic hydrolysis is a common procedure used to cleave these conjugates, releasing the free (unconjugated) form of the analyte. researchgate.nethubspotusercontent-na1.netnih.gov This is typically achieved by incubating the sample with an enzyme such as β-glucuronidase (to cleave glucuronide conjugates) or sulfatase (to cleave sulfate conjugates). mdpi.comescholarship.orgnih.gov The efficiency of the hydrolysis can be affected by factors such as pH, temperature, and incubation time. nih.gov
After enzymatic hydrolysis, the released analytes can be extracted using techniques like SPE or LLE and then analyzed by GC-MS or LC-MS. researchgate.net It is important to note that LC-MS can often directly analyze the intact conjugated metabolites, which can provide more comprehensive information about the metabolic profile of the compound. nih.govresearchgate.net
Derivatization Techniques for Enhanced Volatility and Detection
In the analysis of this compound and its metabolites, particularly via gas chromatography-mass spectrometry (GC-MS), derivatization is a critical preparatory step. This chemical modification process is essential for transforming the polar and non-volatile nature of these steroid compounds into derivatives with increased volatility and thermal stability, making them suitable for GC-MS analysis. The primary goal of derivatization is to replace active hydrogen atoms in functional groups like hydroxyls and ketones with less polar, more stable chemical moieties. This not only improves the chromatographic behavior of the analytes, leading to better separation and peak shape, but also enhances their detection by producing characteristic mass spectra.
The most prevalent derivatization technique employed for this compound and its metabolites is silylation. This process involves the introduction of a trimethylsilyl (TMS) group, -Si(CH₃)₃, onto the molecule. The TMS group effectively masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility. Several silylating agents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most widely used due to its high silylating power and the volatility of its by-products, which minimizes interference in the chromatographic analysis.
The derivatization reaction is typically carried out by heating the dried extract of the analyte with the silylating reagent in a suitable solvent. The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. For instance, a common protocol for the silylation of anabolic steroids involves heating the sample with a mixture of MSTFA, a catalyst such as ammonium (B1175870) iodide, and 2-mercaptoethanol (B42355) at a specific temperature, for example, 85°C for 24 minutes, to yield the corresponding TMS derivatives.
The resulting TMS derivatives of this compound and its metabolites exhibit excellent chromatographic properties and produce distinct mass spectra under electron ionization (EI), which is crucial for their identification and quantification. The mass spectra are characterized by a molecular ion peak and several fragment ions that are indicative of the original steroid structure and the number and position of the TMS groups. For example, the bis-TMS derivative of 17-epimethandienone shows a characteristic mass spectrum with a molecular ion and specific fragment ions that are used for its unambiguous identification in doping control analysis.
The table below summarizes the key silylating agents used in the derivatization of this compound and its metabolites, along with typical reaction conditions.
| Derivatizing Agent | Abbreviation | Catalyst/Co-reagent | Typical Reaction Conditions | Resulting Derivative |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Ammonium Iodide, 2-mercaptoethanol | 85°C for 24 minutes | Trimethylsilyl (TMS) ether/enol ether |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylchlorosilane (TMCS) | 60-80°C for 30-60 minutes | Trimethylsilyl (TMS) ether/enol ether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide / Iodotrimethylsilane / Dithioerythritol | MSTFA/TMIS/DTE | - | 60°C for 45 minutes | Trimethylsilyl (TMS) ether/enol ether |
The analysis of the mass spectra of these derivatives provides a wealth of structural information. The molecular ion (M+) gives the molecular weight of the derivatized compound, and the fragmentation patterns are used to confirm the identity of the analyte. The number of TMS groups incorporated into the molecule can be determined from the mass shift compared to the underivatized compound. For instance, the introduction of one TMS group increases the molecular weight by 72 atomic mass units.
The following table presents mass spectrometric data for the bis-trimethylsilyl derivative of 17-epimethandienone, a key metabolite of methandienone.
| Compound | Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 17-epimethandienone | bis-TMS | 444 | 429, 339, 191, 206, 143 |
Molecular and Biochemical Mechanisms of Epimethandienone Interaction
In Vitro Receptor Binding Studies and Ligand-Protein Interactions
In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as Epimethandienone, and its target protein. nih.gov These assays are crucial for determining key parameters of receptor affinity, such as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding experiments. nih.gov In these competitive studies, a ligand of interest competes for receptor sites with a radiolabeled ligand of known high affinity, allowing for the ranking of relative binding affinities for a series of compounds. nih.gov
While specific binding affinity data for this compound is not detailed in the provided research, its structural relation to other anabolic-androgenic steroids (AAS) suggests it interacts with the androgen receptor. The study of such interactions often involves techniques like mass spectrometry to analyze the noncovalent protein-ligand assemblies and hydrogen-deuterium exchange to map conformational changes in the protein upon ligand binding. nih.gov
Enzymatic Modulation, Inhibition, and Activation Research
The biochemical profile of this compound is closely linked to the enzymatic processes that form it from its parent compound, Methandienone. In vitro studies using bovine hepatocytes have demonstrated the biotransformation of Methandienone into several metabolites. researchgate.net After a 24-hour incubation period, approximately 83% of the parent compound was converted, indicating significant enzymatic activity. researchgate.net The primary metabolite identified was 6β-hydroxymethandienone (B1165182), accounting for 24% of the metabolic yield. researchgate.net This highlights the role of specific enzymes in the modification of the steroid structure.
Research into the metabolism of xenobiotic androgens like Methandienone has identified key roles for several cytochrome P450 (CYP) enzymes. researchgate.net Notably, enzymes not typically associated with drug metabolism in the liver, such as the steroidogenic enzymes CYP11B2 and CYP21, have been shown to be involved in the clearance of these compounds. researchgate.net In vitro studies have demonstrated that CYP21 and CYP3A4 are involved in the hydroxylation pathways of Methandienone metabolites. researchgate.net This suggests that the enzymatic modulation leading to the formation of compounds like this compound is a complex process involving a network of enzymes that may not be confined to the liver. researchgate.net
The interaction between a modifier molecule and an enzyme can result in either inhibition or activation, phenomena that can be analyzed through kinetic studies. researchgate.net These interactions can be rapid or slow-onset, with slow-onset inhibition potentially having significant pharmacological implications by providing a more sustained effect. researchgate.net The efficiency of such inhibition in a biological system depends on the concentration of the modifier and the kinetic constants of the interaction. researchgate.net
| Parameter | Value/Observation |
|---|---|
| Incubation Time | 24 hours |
| Parent Compound Conversion | 83% |
| Major Metabolite Identified | 6β-hydroxymethandienone |
| Yield of Major Metabolite | 24% |
Structure-Activity Relationships (SAR) in this compound and its Derivatives at a Molecular Interaction Level
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. nih.govscirp.org For anabolic-androgenic steroids, a primary goal of structural modification is to create derivatives that have a more favorable ratio of anabolic (muscle-building) to androgenic (promoting male sex characteristics) effects compared to testosterone (B1683101). uomustansiriyah.edu.iq Known modifications include alkylation at the C17-alpha position and alterations to the steroid ring structure. uomustansiriyah.edu.iq
The biological activity of a steroid is determined by its ability to bind to and activate its cognate receptor. This interaction is highly sensitive to the three-dimensional shape and electronic properties of the molecule. Even subtle changes in structure, such as the modification of a functional group or an alteration in stereochemistry, can significantly impact binding affinity and efficacy. mdpi.com For example, the "epi-" prefix in this compound denotes a difference in the spatial arrangement of a substituent at a specific carbon atom compared to its isomer, which can lead to a different fit within the receptor's binding pocket.
The nature of molecular interactions is key to SAR. The introduction, removal, or repositioning of functional groups can alter the potential for hydrogen bonding, hydrophobic interactions, or halogen bonds with the protein target. nih.gov For instance, replacing a hydrogen atom with a halogen can introduce a halogen bond, a noncovalent interaction that can significantly enhance binding affinity. nih.gov Similarly, modifications that alter the lipid solubility of the steroid can affect its pharmacokinetic properties. uomustansiriyah.edu.iq SAR analysis reveals that specific structural features are often essential for activity; for some compounds, a benzofuran (B130515) ring coupled with a benzoyl moiety is a critical structural entity for pharmacological effect. scirp.org
Computational Chemistry and Molecular Modeling in Understanding Stereochemical Interactions
Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that can be difficult to obtain through experimental methods alone. nih.gov Techniques such as molecular docking and molecular dynamics simulations are used to model the interaction between a ligand like this compound and its biological target. nih.gov These models can predict the preferred binding orientation (pose) of the ligand within the protein's active site and estimate the binding free energy, which correlates with binding affinity. youtube.com
A key application of these methods is in understanding the impact of stereochemistry on biological activity. nih.gov Isomers, such as epimers, have the same chemical formula but differ in the 3D arrangement of their atoms. Molecular modeling can demonstrate how a subtle conformational change resulting from a different stereocenter can lead to a remarkable spatial shift in other parts of the molecule. nih.gov This shift can dramatically alter how the ligand interacts with specific amino acid residues, for example, by enabling or disrupting a favorable π-π interaction with an aromatic residue like phenylalanine in the binding pocket. nih.gov
Quantum mechanics (QM) calculations can further refine this understanding by providing accurate descriptions of the electronic structure of the ligand and its interactions. plos.org These calculations can help rationalize binding energies and explain the nature of non-covalent interactions that stabilize the ligand-protein complex. plos.org By constructing a comprehensive reaction profile that includes the geometries and energies of transition states, computational models can also provide insights into the kinetics and thermodynamics of binding. nih.gov
Cellular Signaling Pathway Modulation (In Vitro and Mechanistic Studies)
The binding of a steroid hormone to its receptor is the initiating event in a cascade of molecular processes that ultimately alters cellular function. Mechanistic studies, often conducted in vitro, aim to elucidate these downstream signaling pathways. Upon binding this compound, the androgen receptor would be expected to undergo a conformational change, dimerize, and translocate to the cell nucleus where it functions as a transcription factor, modulating the expression of target genes.
The cellular response to such signals is complex and can involve the modulation of multiple signaling networks. For example, some signaling pathways are controlled by the balance between survival and death signals, which can be influenced by the cell's energetic status. plos.org The activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, can lead to the inhibition of the mTORC1 pathway in an effort to preserve cellular energy. plos.org
Furthermore, signaling molecules can modulate cellular stress responses. In some systems, specific receptor complexes can be targeted to activate anti-inflammatory and anti-apoptotic effects that help restore tissue homeostasis after a stress event. nih.gov These protective pathways can involve overcoming the inhibition of key transcription factors related to cell stress, such as serum response factor (SRF) and activator protein 1 (AP1). nih.gov In vitro studies using specific inhibitors for signaling kinases like ERK, p38, and JNK are instrumental in dissecting these pathways and confirming which mediators are responsible for the observed cellular effects, such as hypertrophy.
Emerging Research Directions and Future Perspectives in Epimethandienone Studies
Development of Novel Synthetic Routes for Epimethandienone and its Analogs
The synthesis of this compound and its analogs remains a critical area for research, particularly for obtaining high-purity reference standards and exploring structural modifications that could lead to compounds with altered pharmacological profiles. While established synthetic pathways exist, there is a continuous drive to develop more efficient, stereoselective, and environmentally friendly methods. Research is focusing on optimizing existing routes by exploring new catalytic systems, milder reaction conditions, and innovative purification techniques. Furthermore, the synthesis of novel analogs with variations in the steroid backbone or functional groups is crucial for structure-activity relationship (SAR) studies, which can inform the design of future compounds with targeted biological activities. For instance, research into the synthesis of deuterated analogs is important for their use as internal standards in quantitative analysis and metabolism studies dshs-koeln.de.
Advancements in Metabolite Profiling and Elucidation Techniques, including Metabolomics
Understanding the metabolic fate of this compound in biological systems is essential for accurate detection and for elucidating its biological activity and potential toxicity. Recent advancements in analytical chemistry, particularly in hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have significantly improved the ability to identify and quantify this compound and its metabolites in complex biological matrices such as urine and plasma nih.govnih.gov.
Metabolomics, a field that studies the complete set of metabolites, offers a powerful approach to comprehensively map the metabolic pathways of this compound. Future research will likely involve the application of high-resolution mass spectrometry (HRMS) coupled with advanced data processing algorithms to identify previously unknown metabolites and to build detailed metabolic profiles. The development of targeted and non-targeted metabolomic strategies will be key to uncovering the full spectrum of this compound's biotransformation products, providing deeper insights into its pharmacokinetics and pharmacodynamics nih.govbiomedres.us.
Table 1: Identified Metabolites of Methandienone (Related Compound)
| Metabolite Name | Chemical Formula | CAS Number | Key Identification Method | Reference |
| 17-Epimethandienone | C20H28O2 | 33526-40-8 | GC-MS, LC-MS/MS | nih.govnih.gov |
| 6β-Hydroxy-17-epi-methandienone | C20H28O3 | Not Specified | GC-MS, LC-MS/MS | nih.govnih.gov |
| 6-ene-epimethandienone | C20H26O2 | Not Specified | LC-MS/MS | nih.gov |
| 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-trien-3-one | C20H24O2 | Not Specified | GC/MSMS | biomedres.us |
Integrative Omics Approaches for Comprehensive Biochemical Pathway Understanding
To gain a holistic understanding of this compound's effects, integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important. These multi-omics strategies allow researchers to connect molecular changes at different biological levels, providing a comprehensive view of the biochemical pathways influenced by this compound.
Future research could involve studying how this compound interacts with cellular machinery at the genomic and transcriptomic levels, identifying genes and pathways that are up- or down-regulated in response to its presence. Proteomic analysis can reveal changes in protein expression and post-translational modifications, offering insights into the functional consequences of this compound exposure. By integrating these diverse datasets, researchers can construct detailed models of this compound's action, identifying key regulatory nodes and potential targets for further investigation. Such an approach is crucial for understanding complex biological responses and for identifying biomarkers of exposure or effect.
Refined Mechanistic Investigations at the Molecular and Subcellular Levels
Delving into the precise molecular and subcellular mechanisms by which this compound exerts its effects is a key area for future research. While its anabolic properties are recognized, the intricate details of its interaction with cellular receptors, signaling pathways, and other biomolecules require further elucidation.
Advanced techniques such as cryo-electron microscopy (cryo-EM) could be employed to visualize this compound bound to its target receptors, providing atomic-level detail of the interaction. Cellular assays, including fluorescent microscopy and live-cell imaging, can track this compound's localization within cells and its impact on subcellular structures and organelle function. Furthermore, biochemical assays and enzyme kinetics studies can help to identify direct enzymatic targets or modulators. Understanding these molecular mechanisms is fundamental for predicting the compound's biological activity and for identifying potential off-target effects.
Application of Artificial Intelligence and Machine Learning in Analytical Data Interpretation
The increasing volume and complexity of data generated from modern analytical techniques, such as high-resolution mass spectrometry and omics studies, necessitate the application of advanced computational tools. Artificial Intelligence (AI) and Machine Learning (ML) algorithms are poised to play a significant role in the future analysis of this compound-related data.
Compound List:
this compound
Methandienone
17-Epimethandienone
6β-Hydroxy-17-epi-methandienone
6-ene-epimethandienone
18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-trien-3-one
17-epi-Methandienone, 17-TMS
Methandrostenolone
Epiboldenone
Boldenone
Stanozolol
Nandrolone
Trenbolone
Mesterolone
Drostanolone
Androstendione
17β-methyl-5β-androstane-3α,17α-diol 3α-sulphate
17β-methyl-5α-androstane-3α,17α-diol 3α-sulphate
6β-hydroxyandrosterone glucuronide
6β-hydroxyetiocholanolone glucuronide
Q & A
Q. What cross-disciplinary approaches enhance understanding of this compound’s environmental impact?
- Methodological Answer : Collaborate with ecotoxicologists to design mesocosm studies assessing bioaccumulation in aquatic systems. Use LC-MS/MS for trace detection in water/soil and RNA-seq to evaluate gene expression in exposed organisms. Apply computational toxicology tools (e.g., ECOSAR) to predict ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
